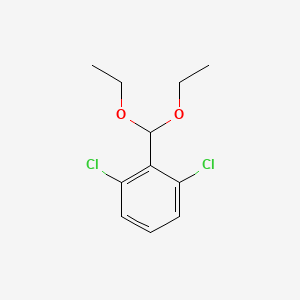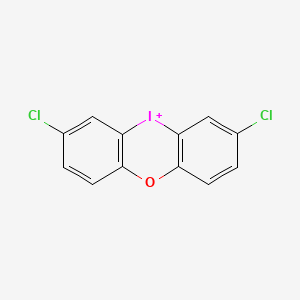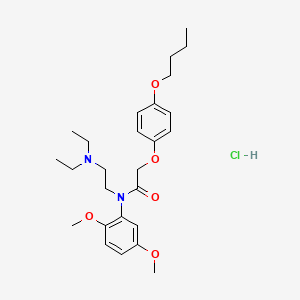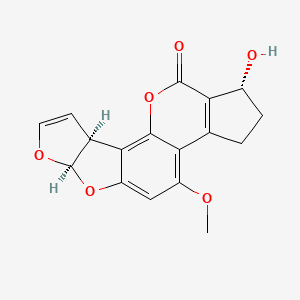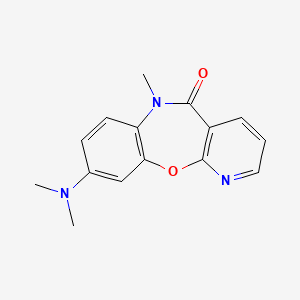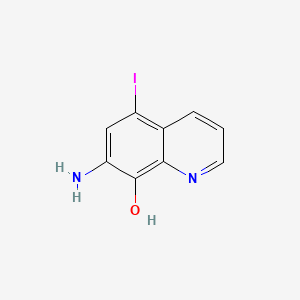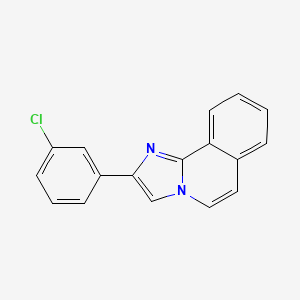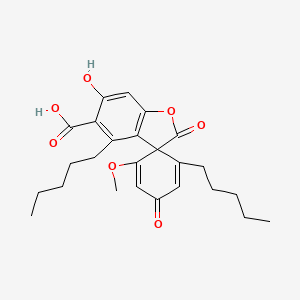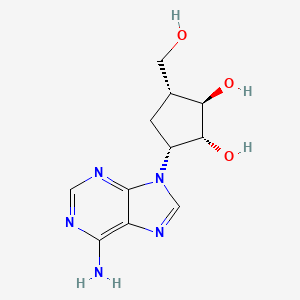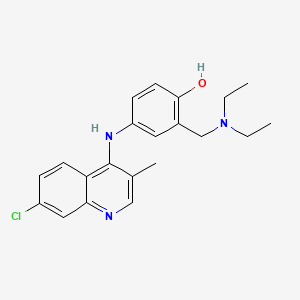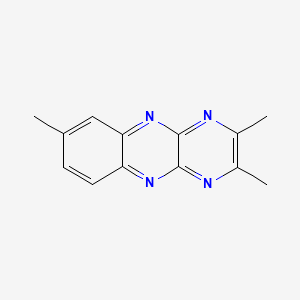
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline typically involves the condensation of appropriate precursors. One common method is the reaction of 2,3-diaminopyrazine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated or alkylated quinoxaline derivatives.
科学的研究の応用
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound is used in the development of light-emitting materials and sensors.
Biology: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar fused ring structure.
2,3-Dimethylquinoxaline: A derivative with two methyl groups instead of three.
2,3,6-Trimethylquinoxaline: Another derivative with a different methyl substitution pattern.
Uniqueness
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 7 can affect the compound’s electronic properties and steric interactions, making it distinct from other quinoxaline derivatives.
特性
CAS番号 |
18202-90-9 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
2,3,7-trimethylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C13H12N4/c1-7-4-5-10-11(6-7)17-13-12(16-10)14-8(2)9(3)15-13/h4-6H,1-3H3 |
InChIキー |
HRRWDJDUSJSYQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=NC(=C(N=C3N=C2C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


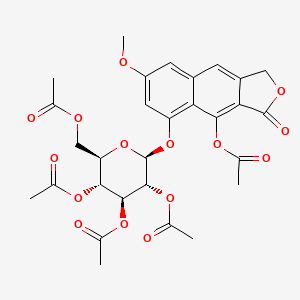
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
